2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKJFGOMJVTCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of chlorobenzene to introduce the sulfonamide group. . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to amine under strong reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have indicated that derivatives of sulfonamide compounds, including the target compound, may exhibit significant anti-cancer properties. For instance, a study demonstrated that compounds with similar structures could induce apoptosis in cancer cell lines such as MCF-7. The efficacy of these compounds was evaluated using flow cytometry, which revealed a dose-dependent response in tumor-suffering mice, leading to suppressed tumor growth .
Table 1: Summary of Anti-Cancer Activity Studies
| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Goreti Ribeiro Morais et al. | MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| Khanapur et al. | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxicity via cell cycle arrest |
Anti-Inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A study highlighted that certain derivatives exhibited remarkable inhibition against inflammatory markers, suggesting potential use in treating inflammatory diseases. The mechanism involved modulation of cytokine release and reduction of inflammatory mediators .
Table 2: Summary of Anti-Inflammatory Studies
| Study Reference | Inflammatory Model | Effective Concentration (μg/mL) | Observations |
|---|---|---|---|
| Zhang et al. | F. tularensis LVS | 90 | Significant reduction in inflammation |
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been well documented, with several studies indicating effectiveness against various bacterial strains. The compound's structure suggests it may inhibit bacterial growth by targeting specific metabolic pathways.
Table 3: Summary of Antimicrobial Activity Studies
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids that are critical for the biological process being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations
In contrast, the trifluoromethylphenyl-thiazole derivative () introduces electron-withdrawing effects, which may enhance metabolic stability or target binding affinity.
Steric and Lipophilic Profiles :
- BG15037’s phenylsulfanyl oxane side chain () increases molecular weight (397.94 g/mol) and lipophilicity, which may reduce aqueous solubility but improve membrane permeability.
- The thiazole derivative () has the highest molecular weight (506.96 g/mol), likely due to the trifluoromethyl group, but its rigid planar structure could enhance binding to flat enzymatic pockets.
Functional Group Diversity :
- The imine-linked thiophene in 469876-49-1 () lacks the furan ring, simplifying synthesis but reducing opportunities for secondary interactions.
- BF27310’s hybrid thiophene-furan system balances steric bulk and electronic flexibility, making it a versatile scaffold for structure-activity relationship (SAR) studies.
Physicochemical and Spectroscopic Data
- BF27310: Limited experimental data are available, but its molecular weight and logP (predicted ~3.5) suggest moderate lipophilicity. No NMR or MS data are provided in the evidence.
- BG15037/BG15038: No spectroscopic details, but their molecular weights and heterocyclic cores imply distinct chromatographic retention times (e.g., HPLC) compared to BF27310.
- ’s Sulfonamide : Though structurally distinct, it demonstrates 99% stereochemical purity and specific rotation ([α]D²⁰ +2.5), highlighting the importance of chirality in sulfonamide bioactivity .
Biological Activity
2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that exhibits unique biological properties due to its structural characteristics. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure
The compound features a benzene sulfonamide core with a chloro substituent and a furan-thiophene moiety, which contributes to its biological activity. The molecular formula is , and its IUPAC name is this compound.
Biological Activity Overview
Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities, including:
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. Studies have shown that modifications in the sulfonamide structure can enhance their efficacy against various bacterial strains.
- Anti-inflammatory Properties : Some sulfonamides have been reported to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis.
- Cardiovascular Effects : Research on related sulfonamide compounds has demonstrated effects on perfusion pressure and coronary resistance, suggesting potential cardiovascular applications.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to leading antibiotics.
Anti-inflammatory Effects
In vitro assays demonstrated that the compound inhibits COX enzymes, with a maximum inhibition rate observed at concentrations of 20 μM. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.
Cardiovascular Implications
A recent study used isolated rat heart models to assess the effects of various sulfonamides on perfusion pressure. The findings indicated that this compound significantly decreased perfusion pressure over time, suggesting a potential mechanism involving calcium channel inhibition.
Data Table: Summary of Biological Activities
Pharmacokinetic studies using computational models suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound. The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways and bacterial metabolism.
Q & A
Basic: What are the optimal synthetic routes for 2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Sulfonamide Formation : React 2-chlorobenzenesulfonyl chloride with a primary amine precursor (e.g., 4-(furan-3-yl)thiophen-2-yl)methylamine) under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C for 1–2 hours .
Coupling Reaction : Use a Buchwald-Hartwig amination or nucleophilic substitution to attach the furan-thiophene moiety. Catalytic Pd(PPh₃)₄ or CuI may enhance yield .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC) .
Basic: How is this compound characterized structurally?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the sulfonamide group and furan-thiophene linkage. Aromatic protons in thiophene (δ 6.8–7.2 ppm) and sulfonamide NH (δ ~8.5 ppm) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX suite) resolves bond lengths and angles, critical for confirming stereoelectronic effects .
Advanced: How can crystallographic data resolve contradictions in reported biological activity?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from conformational flexibility or polymorphism. Strategies include:
- Crystal Structure Analysis : Compare binding modes of active vs. inactive analogs using SHELXL-refined structures. For example, torsional angles in the thiophene-furan linker may influence target engagement .
- Docking Studies : Overlay crystallographic data with target proteins (e.g., kinases) to identify steric clashes or hydrogen-bonding mismatches .
- Dynamic Studies : Molecular dynamics simulations (50 ns trajectories) assess stability of ligand-receptor complexes under physiological conditions .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this sulfonamide?
Methodological Answer:
SAR studies focus on:
- Functional Group Variation : Synthesize analogs with substituted furans (e.g., 5-nitro vs. 5-methyl) or alternative heterocycles (e.g., pyrrole instead of thiophene). Test inhibitory potency against target enzymes (e.g., carbonic anhydrase) .
- Bioisosteric Replacement : Replace the chloro group with trifluoromethyl or cyano to evaluate electronic effects on binding affinity (ΔΔG calculations via AutoDock Vina) .
- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to correlate structural modifications (e.g., methyl groups on thiophene) with half-life (t₁/₂) .
Advanced: How can researchers address low solubility in pharmacological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays; confirm stability via LC-MS over 24 hours .
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium sulfonate derivative (characterize by FTIR: νSO₂ at 1170 cm⁻¹) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm by DLS) to enhance bioavailability; measure drug release via dialysis (PBS, pH 7.4) .
Advanced: What computational methods predict off-target interactions?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger’s Phase to align with known off-targets (e.g., cyclooxygenase-2). Validate with in vitro selectivity assays .
- Proteome-wide Screening : SwissTargetPrediction identifies kinases or GPCRs with >30% sequence homology to primary targets. Confirm via thermal shift assays (ΔTm > 2°C) .
- AdmetSAR : Predict CYP450 inhibition (e.g., CYP3A4) to prioritize analogs with lower hepatotoxicity risk .
Advanced: How to resolve discrepancies in enzymatic vs. cellular assay data?
Methodological Answer:
- Membrane Permeability : Measure logP (HPLC) and P-gp efflux ratios (Caco-2 cells) to identify poor cellular uptake .
- Metabolite Profiling : Incubate with S9 fractions; UPLC-QTOF detects active metabolites (e.g., hydroxylated derivatives) not present in enzymatic assays .
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
